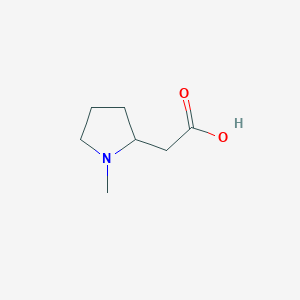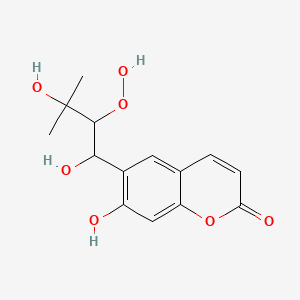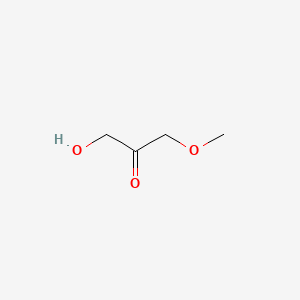
(1-Methylpyrrolidin-2-yl)acetic acid
説明
“(1-Methylpyrrolidin-2-yl)acetic acid” is a natural product found in Erythroxylum coca . It has a molecular formula of C7H13NO2 .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “(1-Methylpyrrolidin-2-yl)acetic acid”, can be achieved through various methods. One common approach involves ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The molecular structure of “(1-Methylpyrrolidin-2-yl)acetic acid” is characterized by a five-membered pyrrolidine ring. The molecule has a molecular weight of 143.18 g/mol . Its InChI code is 1S/C7H13NO2/c1-8-4-2-3-6(8)5-7(9)10/h6H,2-5H2,1H3,(H,9,10) .Chemical Reactions Analysis
The pyrrolidine ring in “(1-Methylpyrrolidin-2-yl)acetic acid” can undergo various chemical reactions. For instance, the pyrrolidine-2-one scaffold is a structural feature recurrent in antitumor agents .Physical And Chemical Properties Analysis
“(1-Methylpyrrolidin-2-yl)acetic acid” has a molecular weight of 143.18 g/mol . It has a topological polar surface area of 40.5 Ų .科学的研究の応用
Medicine
2-(1-Methylpyrrolidin-2-yl)acetic acid: is a compound that can be used in the development of new medications due to its pyrrolidine structure, which is a common motif in many biologically active molecules . Its potential for creating stereochemical complexity makes it valuable for pharmaceutical research, particularly in the design of drugs with specific chiral centers.
Agriculture
In agriculture, organic acids, including derivatives of pyrrolidine, play a crucial role in soil fertility and plant health . They are involved in the solubilization of minerals, biocontrol of phytopathogens, and can enhance nutrient cycling, which is vital for sustainable agriculture practices.
Material Science
2-(1-Methylpyrrolidin-2-yl)acetic acid: may contribute to material science by providing a scaffold for the development of new materials with specific properties . Its structural versatility allows for the exploration of new materials with potential applications in various industries.
Environmental Science
This compound’s derivatives could be significant in environmental science, particularly in the sustainable management of ecosystems. Organic acids are known to play a role in the detoxification of metals and residual pesticides, which is essential for environmental sustainability .
Biochemistry
In biochemistry, the pyrrolidine ring found in 2-(1-Methylpyrrolidin-2-yl)acetic acid is significant for its presence in various bioactive natural compounds . It can be used to study enzyme-substrate interactions and the development of biochemical assays.
Pharmacology
The pyrrolidine ring is a versatile scaffold in drug discovery, and its derivatives, including 2-(1-Methylpyrrolidin-2-yl)acetic acid , are used to obtain compounds for treating diseases . It’s particularly useful in the synthesis of novel compounds with various biological activities.
Analytical Chemistry
In analytical chemistry, 2-(1-Methylpyrrolidin-2-yl)acetic acid could be used as a standard or reagent in chromatographic analysis and other analytical methods to quantify or identify compounds with similar structures .
Chemical Engineering
This compound can be involved in the process design and optimization in chemical engineering. Its properties might influence the development of new synthesis pathways or the improvement of existing production processes .
将来の方向性
The pyrrolidine ring, such as the one in “(1-Methylpyrrolidin-2-yl)acetic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . Future research could focus on how the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
作用機序
Target of Action
It is known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to interact with various biological pathways, influencing a range of downstream effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (1-Methylpyrrolidin-2-yl)acetic acid . These factors could include pH, temperature, presence of other molecules, and specific conditions within the cellular or tissue environment.
特性
IUPAC Name |
2-(1-methylpyrrolidin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-4-2-3-6(8)5-7(9)10/h6H,2-5H2,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQGHBXNTZFIOSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methylpyrrolidin-2-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(4aR,5aS,8aR,13aS,15aS,15bR)-3-hydroxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one](/img/structure/B1255944.png)

![5-(phenylcarbonyl)-5a,6,7,8,9,10-hexahydroazepino[2,1-b]quinazolin-12(5H)-one](/img/structure/B1255946.png)
![(R) 5-Bromo-N-[1-(4-fluoro-benzyl)-pyrrolidin-2-ylmethyl]-2,3-dimethoxy-benzamide](/img/structure/B1255947.png)

![8-chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, 2-[2,2-difluoro-3-hydroxy-1-oxo-3-(2-pyridinyl)propyl]hydrazide](/img/structure/B1255949.png)
![(2S,3R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R,3R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,9,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1255951.png)


![(1R,3S,5S,8E,12S,13R)-12-hydroxy-5,9,13-trimethyl-16-methylidene-4,14-dioxatricyclo[11.3.2.03,5]octadec-8-en-15-one](/img/structure/B1255959.png)
![[4-(Diphenylmethyl)-1-piperazinyl]-(5-methyl-4-nitro-3-isoxazolyl)methanone](/img/structure/B1255961.png)
